![molecular formula C13H15NO6S B561739 4-Isothiocyanatophenyl beta-D-glucopyranoside CAS No. 20581-41-3](/img/structure/B561739.png)
4-Isothiocyanatophenyl beta-D-glucopyranoside
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Overview
Description
4-Isothiocyanatophenyl beta-D-glucopyranoside is a multifaceted biomedicine compound extensively utilized in the biomedical sector . It showcases remarkable antitumor and antimicrobial capabilities, rendering it an auspicious contender in cancer therapies and combatting infectious diseases .
Molecular Structure Analysis
The molecular formula of 4-Isothiocyanatophenyl beta-D-glucopyranoside is C13H15NO6S . Its molecular weight is 313.33 . The InChI key is RWANFUZQWINQBY-UJPOAAIJSA-N .Physical And Chemical Properties Analysis
4-Isothiocyanatophenyl beta-D-glucopyranoside is a powder . It should be stored at a temperature of 2-8°C . The compound is suitable for preparation of neoglycoproteins .Scientific Research Applications
Preparation of Neoglycoproteins
This compound is suitable for the preparation of neoglycoproteins . Neoglycoproteins are proteins that have been modified to have carbohydrates attached to them. They are used in various biological and medical research applications, including the study of cell surface interactions and drug targeting .
Conformational Studies
The conformational landscapes of phenyl β-D-glucopyranoside, a derivative of this compound, have been explored using a combined experimental and theoretical approach . These studies can provide insights into the structural behavior of these compounds in different solvents, which is crucial for understanding their biological activities .
Drug Targeting
The compound has been used in the study of drug targeting via membrane lectins of L1210 cells . This involves the use of neoglycoproteins, prepared by reaction of glycosidophenylisothiocyanates with this compound, to demonstrate the presence and sugar specificity of membrane lectins on the cell surface .
Anticarcinogenic Effects
Isothiocyanates, a group of compounds to which 4-Isothiocyanatophenyl beta-D-glucopyranoside belongs, have been shown to have anticarcinogenic effects . This makes them potential candidates for the development of cancer prevention strategies .
Neuroprotective Effects
Isothiocyanates also exhibit neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases .
Antidiabetic Effects
Research has shown that isothiocyanates have antidiabetic effects . This indicates that they could be used in the management of diabetes .
Cardioprotective Effects
Isothiocyanates have been found to have cardioprotective effects . This suggests that they could be beneficial in the prevention and treatment of heart diseases .
Antimicrobial Effects
Lastly, isothiocyanates have demonstrated antimicrobial effects . This makes them potential candidates for the development of new antimicrobial agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWANFUZQWINQBY-UJPOAAIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745386 |
Source
|
Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20581-41-3 |
Source
|
Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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